molecular formula C19H23N5O3 B2824854 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797081-81-2

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B2824854
M. Wt: 369.425
InChI Key: FTOKLJZZAGRVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity of Coumarin Derivatives

A study explored the antioxidant activities of coumarin derivatives, including compounds synthesized in a dioxin-ethanol medium. One such derivative showed high antioxidant activity, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, showcasing the potential of similar compounds in antioxidant applications (Abd-Almonuim et al., 2020).

Novel Synthesis Approaches

Research on the cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents led to the synthesis of several novel compounds. This study demonstrates innovative approaches to creating heterocyclic compounds that could be applied to similar structural frameworks (Sokolov et al., 2013).

Synthesis of Dihydrouracils

Another study presented an effective method for synthesizing dihydrouracils utilizing Biginelli hybrids. This research underlines the significance of dihydrouracils in chemical synthesis and potential drug discovery efforts, suggesting similar methodologies could be explored for the synthesis of related compounds (Bukhari et al., 2022).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-19(23-14-4-5-16-17(12-14)27-11-10-26-16)21-13-15-6-7-20-18(22-15)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKLJZZAGRVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

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